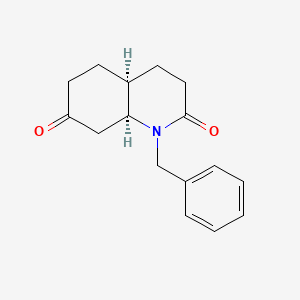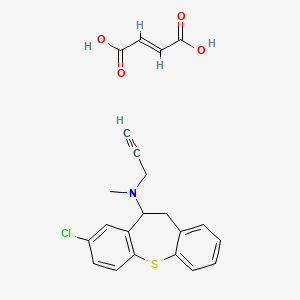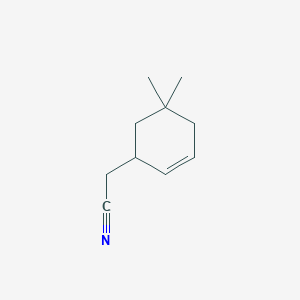
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a nitrile group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-ol with a suitable nitrile source under acidic or basic conditions. Common reagents used in this synthesis include acetonitrile, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site, participating in various chemical reactions that lead to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,5-Dimethylcyclohex-2-en-1-yl)acetate
- (5,5-Dimethylcyclohex-2-en-1-yl)methanol
- (5,5-Dimethylcyclohex-2-en-1-yl)amine
Uniqueness
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is unique due to its specific structure, which includes a nitrile group attached to a cyclohexene ring
Propriétés
Numéro CAS |
65577-91-5 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-(5,5-dimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h3-4,9H,5-6,8H2,1-2H3 |
Clé InChI |
FLTCXYQWVBLDJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC(C1)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


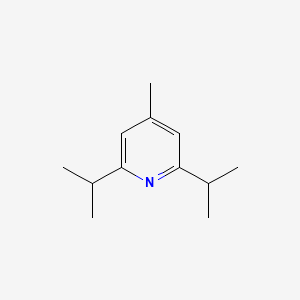
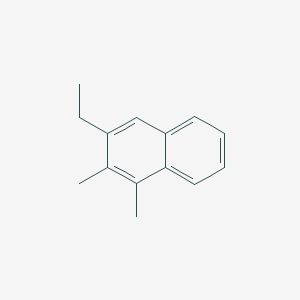

![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

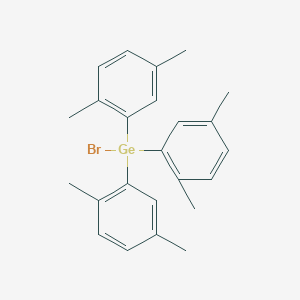

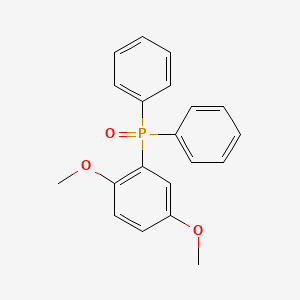
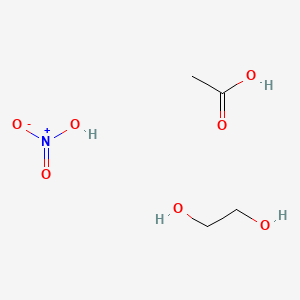
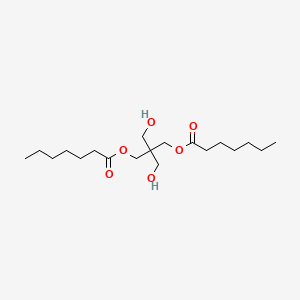
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
